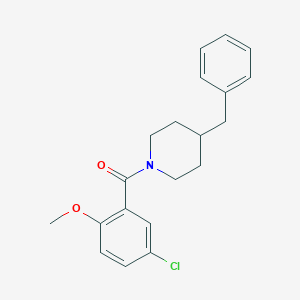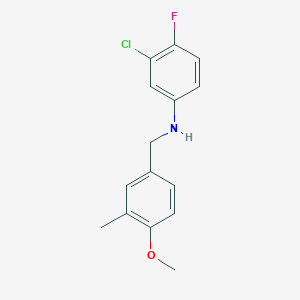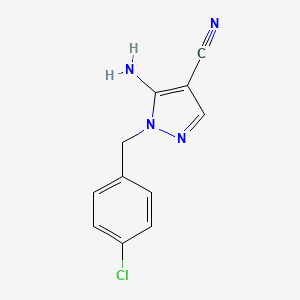
4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine is a chemical compound that belongs to the piperidine family. It is a synthetic compound that has been widely used in scientific research. The compound has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine is based on its ability to inhibit the reuptake of dopamine by the DAT. The compound binds to the DAT and prevents the uptake of dopamine into the presynaptic neuron, leading to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration leads to an enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to increase locomotor activity and induce stereotypic behaviors in animals. It has also been found to increase dopamine release in the striatum and nucleus accumbens, two brain regions that are involved in reward and motivation. The compound has also been found to increase the expression of immediate early genes such as c-fos, which are markers of neuronal activation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine is its high selectivity for the DAT. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, the compound has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. The compound is also sensitive to light and air, which requires careful handling and storage.
Future Directions
There are several future directions for the study of 4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine. One direction is to study the role of dopamine in various neurological and psychiatric disorders such as schizophrenia, depression, and Parkinson's disease. Another direction is to develop new compounds that target the DAT with higher potency and selectivity. Finally, the use of this compound in combination with other drugs could lead to the development of new treatments for addiction and other disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. The compound has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects. The compound has a high selectivity for the DAT, which makes it a useful tool for studying the role of dopamine in various physiological processes. The compound has limitations in terms of its short half-life and sensitivity to light and air, which requires careful handling and storage. There are several future directions for the study of this compound, including the study of its role in various neurological and psychiatric disorders and the development of new compounds with higher potency and selectivity.
Synthesis Methods
The synthesis of 4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine has been achieved using various methods. One of the most common methods is the reaction of 5-chloro-2-methoxybenzoic acid with benzylamine and piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields the desired product in good yield and purity. Other methods such as the use of N-acyl piperidine derivatives have also been reported.
Scientific Research Applications
4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine has been widely used in scientific research. It has been found to be a potent and selective inhibitor of the dopamine transporter (DAT). The compound has been used to study the role of dopamine in various physiological processes such as reward, motivation, and addiction. It has also been used to study the mechanism of action of drugs that target the DAT, such as cocaine and amphetamines.
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-24-19-8-7-17(21)14-18(19)20(23)22-11-9-16(10-12-22)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJBIKDJHQQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N,5-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5788485.png)





![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)

![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)


![2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5788547.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)